molecular formula C22H28ClN3O3S B2726693 4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946241-16-3

4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2726693
CAS No.: 946241-16-3
M. Wt: 449.99
InChI Key: HLPYDWDSVBCLKU-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
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Scientific Research Applications

Tetrahydroquinazoline Derivatives Synthesis

Research on tetrahydroquinazoline derivatives, which share a core structural motif with the compound of interest, reveals their synthesis via the aza Diels-Alder reaction. These derivatives demonstrate significant chemical reactivity, laying the groundwork for potential applications in medicinal chemistry and drug design (Cremonesi, Croce, & Gallanti, 2010).

Antimicrobial and Antitumor Agents

Some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been explored as a new class of antitumor agents. These compounds, including variations with benzenesulfonamide groups, have shown promising in vitro antitumor activity, suggesting potential applications in cancer therapy (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Carbonic Anhydrase Inhibitors

A series of ureido benzenesulfonamides incorporating triazine moieties have been investigated as inhibitors of carbonic anhydrase isoforms, relevant for various physiological functions and diseases, including cancer. Compounds in this category have shown high selectivity and potency as inhibitors, highlighting their potential therapeutic applications (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).

Anticancer Activity

Derivatives of tetrahydroquinoline with benzenesulfonamide moieties have also been assessed for their in vitro anticancer properties. Several compounds demonstrated efficacy surpassing that of established chemotherapy drugs, marking them as candidates for further development as anticancer agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Exploring Molecular Interactions

Studies on sulfonamide derivatives, including those with isoquinoline moieties, have been conducted to understand their molecular interactions with human carbonic anhydrases, which are crucial for designing more effective and selective inhibitors. These investigations have contributed valuable insights into the structural requirements for enzyme inhibition (Bruno et al., 2017).

Properties

IUPAC Name

4-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S/c1-25-10-2-3-17-15-18(4-9-21(17)25)22(26-11-13-29-14-12-26)16-24-30(27,28)20-7-5-19(23)6-8-20/h4-9,15,22,24H,2-3,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPYDWDSVBCLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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